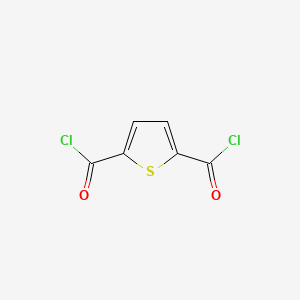
3-Fluoro-2-iodotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-iodotoluene is an organic compound with the molecular formula C7H6FI and a molecular weight of 236.03 g/mol . It is a derivative of toluene, where the hydrogen atoms at the 3rd and 2nd positions of the benzene ring are replaced by fluorine and iodine atoms, respectively. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 3-Fluoro-2-iodotoluene can be achieved through various methods. One common approach involves the iodination of 3-fluorotoluene using iodine and a suitable oxidizing agent. Another method includes the use of diaryliodonium salts, which are synthesized by anodic oxidation of iodobiaryls and iodoarene/arene mixtures in a simple undivided electrolysis cell . This process is atom-efficient and generates minimal chemical waste .
Chemical Reactions Analysis
3-Fluoro-2-iodotoluene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form 3-fluorotoluene by removing the iodine atom.
Common reagents used in these reactions include palladium catalysts for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluoro-2-iodotoluene is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Proteomics Research: The compound is utilized in the study of protein structures and functions.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-iodotoluene involves its ability to participate in various chemical reactions due to the presence of both fluorine and iodine atoms. These atoms influence the reactivity of the compound, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
3-Fluoro-2-iodotoluene can be compared with other halogenated toluenes, such as 3-chloro-2-iodotoluene and 3-bromo-2-iodotoluene. While all these compounds share similar structural features, the presence of different halogen atoms imparts unique reactivity and properties to each compound. For instance, the fluorine atom in this compound makes it more electronegative and potentially more reactive in certain substitution reactions compared to its chloro and bromo counterparts .
Similar Compounds
- 3-Chloro-2-iodotoluene
- 3-Bromo-2-iodotoluene
- 3-Fluoro-2-chlorotoluene
- 3-Fluoro-2-bromotoluene
Properties
IUPAC Name |
1-fluoro-2-iodo-3-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FI/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHRYDHCFKJKKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397106 |
Source


|
| Record name | 3-FLUORO-2-IODOTOLUENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883502-14-5 |
Source


|
| Record name | 3-FLUORO-2-IODOTOLUENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1334325.png)

![N-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide](/img/structure/B1334333.png)










